
Cross-Validation of SNORD116 Interactome
Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: SDP116

Cat. No.: B15604069

Get Quote

A comprehensive analysis of studies investigating the molecular interactions of the snoRNA

SNORD116 reveals a complex and evolving landscape of RNA and protein partners. This guide

provides a cross-validation of available interactome data, offering researchers, scientists, and

drug development professionals a clear comparison of findings from different experimental

approaches.

The small nucleolar RNA (snoRNA) SNORD116 is a paternally expressed non-coding RNA

cluster located in the Prader-Willi syndrome (PWS) critical region on chromosome 15. Its

definitive molecular function remains under investigation, though it is strongly implicated in the

regulation of gene expression and metabolism. Understanding the network of molecules with

which SNORD116 interacts is crucial for elucidating its role in both normal physiology and

disease.

This guide synthesizes data from multiple studies that have sought to identify the SNORD116

interactome, employing a range of experimental techniques from computational predictions to

high-throughput screening methods like RNA immunoprecipitation (RIP) and cross-linking and

immunoprecipitation (CLIP) coupled with sequencing, as well as mass spectrometry-based

proteomics.
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Comparative Analysis of SNORD116 Interacting
Molecules
The following tables summarize the identified protein and RNA molecules that interact with

SNORD116, as reported in various studies. These findings highlight both consensus and

divergence in the reported interactomes, likely reflecting differences in experimental systems

and methodologies.

SNORD116-Protein Interactions
SNORD116, as a C/D box snoRNA, is canonically expected to associate with a core set of

proteins to form a small nucleolar ribonucleoprotein (snoRNP) complex.[1][2] Studies have

confirmed these interactions and have also begun to explore non-canonical protein partners.
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Interacting Protein Study / Method Cell/Tissue Type
Quantitative Data
Summary

Core SnoRNP

Proteins

Fibrillarin (FBL)
Immunoprecipitation[1

]
Rat Brain Extracts

Co-

immunoprecipitation

confirmed

NOP58
Immunoprecipitation[1

]
Rat Brain Extracts

Co-

immunoprecipitation

confirmed

NOP56
Inferred canonical

interaction
- -

SNU13 (15.5K)
Inferred canonical

interaction
- -

Other Associated

Proteins

ZNF274 ChIP-qPCR[3] Human iPSCs

Enrichment at

SNORD116 gene

locus

SETDB1 Sequential ChIP[3] Human iPSCs

Co-occupancy with

ZNF274 at

SNORD116 locus

Note: The interaction with ZNF274 and SETDB1 is at the DNA level of the SNORD116 gene

cluster, influencing its epigenetic regulation, rather than a direct interaction with the SNORD116

RNA molecule.

SNORD116-RNA Interactions
Identifying the RNA targets of the orphan snoRNA SNORD116 is a key area of research. A

combination of predictive bioinformatics and experimental validation has started to build a map

of its RNA interactome.
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Interacting RNA Study / Method Cell/Tissue Type
Quantitative Data /
Validation

Experimentally

Identified

Malat1 snoKARR-seq[1] Mouse Brain Cortex
1 of 32 identified

interactions

Meg3 snoKARR-seq[1] Mouse Brain Cortex
1 of 32 identified

interactions

Rny3 snoKARR-seq[1] Mouse Brain Cortex
1 of 32 identified

interactions

Predicted and

Validated

Nhlh2 mRNA

In silico prediction,

mRNA stability

assay[1][4]

Embryonic mouse

hypothalamic cell line,

PWS iPSC-derived

neurons

Increased mRNA

stability upon

SNORD116

overexpression;

decreased mRNA in

PWS neurons

Dgkk mRNA

Phylogenetic analysis,

transient

downregulation[5][6]

Human cells

Conserved

hybridization potential;

expression level

changes upon

SNORD116

knockdown

Nlgn3 mRNA

Phylogenetic analysis,

transient

downregulation[5][6]

Human cells

Conserved

hybridization potential;

expression and

splicing level changes

upon SNORD116

knockdown

Rsbn1l mRNA Phylogenetic analysis,

transient

Human cells Conserved

hybridization potential;
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downregulation[5] expression level

changes upon

SNORD116

knockdown

Experimental Protocols and Methodologies
A critical aspect of cross-validating interactome data is understanding the experimental

procedures used to generate it. The following sections detail the core methodologies cited in

SNORD116 interactome studies.

snoRNA Enriched Kethoxal-Assisted RNA-RNA
Sequencing (snoKARR-seq)
This method was employed to identify RNA-RNA interactions of Snord116 in the mouse brain

cortex.[1]

Tissue Preparation: Mouse brain cortex is isolated and homogenized.

Kethoxal Treatment: The homogenate is treated with kethoxal, a chemical that specifically

modifies guanine bases in single-stranded RNA, effectively "labeling" accessible regions.

RNA Extraction and snoRNA Enrichment: Total RNA is extracted, and snoRNAs are enriched

using specialized methods.

Proximity Ligation: RNAs that are in close proximity are ligated together, creating chimeric

RNA molecules.

Reverse Transcription and Sequencing: The chimeric RNAs are reverse-transcribed, and the

resulting cDNA is sequenced using high-throughput sequencing.

Bioinformatic Analysis: Sequencing reads are analyzed to identify the ligated RNA

fragments, thus revealing RNA-RNA interactions.

RNA Immunoprecipitation (RIP)
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RIP is a technique used to identify RNAs that are physically associated with a specific RNA-

binding protein (RBP). In the context of SNORD116, this can be used to pull down the snoRNP

complex and identify associated RNAs.

Cell Lysis: Cells are lysed to release the cellular contents, including RNP complexes.

Immunoprecipitation: An antibody specific to a core snoRNP protein (e.g., Fibrillarin) is used

to capture the entire snoRNP complex, including SNORD116 and any associated RNAs.

RNA Isolation: The RNA is then purified from the immunoprecipitated complexes.

Analysis: The isolated RNAs can be identified and quantified using methods such as RT-

qPCR or high-throughput sequencing (RIP-seq).

Cross-linking and Immunoprecipitation (CLIP)
CLIP is a more stringent method than RIP for identifying direct RNA-protein interactions. It

involves UV cross-linking to create covalent bonds between proteins and RNAs that are in

close contact.

UV Cross-linking: Cells or tissues are exposed to UV light to induce covalent cross-links

between proteins and RNAs.

Immunoprecipitation: The protein of interest (e.g., a core snoRNP protein) is

immunoprecipitated.

RNase Digestion: The sample is treated with RNase to digest RNA that is not protected by

the cross-linked protein.

Protein Digestion and RNA Purification: The protein is removed by proteinase K digestion,

and the protected RNA fragments are purified.

Sequencing and Analysis: The RNA fragments are reverse-transcribed, sequenced, and

mapped to the genome to identify the binding sites of the protein.

Visualizing Experimental Workflows and Pathways
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To further clarify the methodologies and potential functional implications of SNORD116

interactions, the following diagrams illustrate a generic experimental workflow for identifying

SNORD116 interactors and a hypothetical signaling pathway influenced by SNORD116.

Sample Preparation

Interactome Capture Technique

Downstream Analysis

Results

Cell Culture / Tissue

Lysis / Homogenization

RIP (RNA Immunoprecipitation) CLIP (Cross-linking & IP) Affinity Purification-
Mass Spectrometry

High-Throughput Sequencing
(RNA-seq, CLIP-seq, etc.) Mass Spectrometry Analysis

Bioinformatic Analysis

Identified RNA Interactors Identified Protein Interactors

Click to download full resolution via product page

Experimental workflow for SNORD116 interactome identification.
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Hypothetical SNORD116 signaling pathway.

Conclusion and Future Directions
The cross-validation of SNORD116 interactome data reveals a field that is progressively

moving from predictive models to experimentally validated interactions. While the core snoRNP

protein interactions are well-established, the landscape of its RNA targets and non-canonical

protein partners is still being charted. The discrepancies between studies highlight the

importance of considering the experimental context, such as the cell type and the specific

techniques employed.
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Future research should focus on integrating data from multiple high-throughput methods to

build a more comprehensive and robust SNORD116 interactome. Validating predicted

interactions in relevant physiological models, such as iPSC-derived neurons from PWS

patients, will be crucial for understanding the functional consequences of these molecular

partnerships. A deeper understanding of the SNORD116 interactome will undoubtedly provide

novel insights into the molecular mechanisms of Prader-Willi syndrome and may unveil new

therapeutic targets.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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